Cas no 2247100-68-9 (Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel-)

Technical Introduction: Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel-, is a chiral bicyclic compound featuring a rigid norbornane framework with an amino and ester functional group at specific positions. The (1R,2R,4R)-relative stereochemistry ensures defined spatial orientation, making it valuable for asymmetric synthesis and pharmaceutical applications. Its constrained structure enhances stereochemical control in reactions, while the amino and ester groups offer versatile reactivity for further derivatization. This compound is particularly useful as a building block in medicinal chemistry for designing bioactive molecules with tailored conformational properties. High purity and well-characterized stereochemistry ensure reproducibility in research and industrial processes.
Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel- structure
2247100-68-9 structure
Product name:Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel-
CAS No:2247100-68-9
MF:C9H15NO2
MW:169.220902681351
CID:6500173

Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel-
    • Inchi: 1S/C9H15NO2/c1-12-9(11)7-3-6-2-5(7)4-8(6)10/h5-8H,2-4,10H2,1H3/t5-,6-,7-,8?/m1/s1
    • InChI Key: IPYKMJIBZWHPPH-XDTPYFJJSA-N
    • SMILES: [C@@]12([H])C[C@@]([H])(C(N)C1)C[C@H]2C(OC)=O

Experimental Properties

  • Density: 1.125±0.06 g/cm3(Predicted)
  • Boiling Point: 235.8±33.0 °C(Predicted)
  • pka: 10.56±0.40(Predicted)

Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493870-0.5g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
0.5g
$933.0 2025-03-15
Enamine
EN300-6493870-1.0g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
1.0g
$971.0 2025-03-15
Enamine
EN300-6493870-10.0g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
10.0g
$4176.0 2025-03-15
Enamine
EN300-6493870-0.05g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
0.05g
$816.0 2025-03-15
Enamine
EN300-6493870-2.5g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
2.5g
$1903.0 2025-03-15
Enamine
EN300-6493870-0.25g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
0.25g
$893.0 2025-03-15
Enamine
EN300-6493870-5.0g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
5.0g
$2816.0 2025-03-15
Enamine
EN300-6493870-0.1g
rac-methyl (1R,2R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate
2247100-68-9 95.0%
0.1g
$855.0 2025-03-15

Additional information on Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel-

Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel-

The compound with CAS No. 2247100-68-9, known as Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel-, is a highly specialized organic compound with a unique bicyclic structure and functional groups that make it valuable in various chemical and pharmaceutical applications. This compound belongs to the class of bicyclic carboxylic acids and is characterized by its bicyclo[2.2.1]heptane framework, which provides it with exceptional stability and reactivity in specific chemical environments.

The bicyclo[2.2.1]heptane system is a fused bicyclic structure consisting of two cyclohexane rings sharing a common bridgehead carbon atom. This structure imparts rigidity to the molecule and influences its physical properties such as melting point and solubility. The presence of the 5-amino group adds functionality to the molecule, enabling it to participate in various chemical reactions such as nucleophilic substitutions or condensations. Additionally, the methyl ester group at position 2 of the heptane ring enhances the compound's solubility in organic solvents and facilitates its use in synthetic chemistry.

Recent studies have highlighted the potential of this compound in drug discovery and development due to its ability to act as a versatile building block in organic synthesis. Researchers have explored its role in constructing complex molecular architectures for pharmacological agents targeting various diseases such as cancer and neurodegenerative disorders. The stereochemistry of the compound, specifically its (1R,2R,4R)-rel configuration, plays a crucial role in determining its biological activity and selectivity when used as an intermediate in drug synthesis.

One of the most promising applications of this compound is in the field of bioisosteric replacements and drug design optimization. Its rigid bicyclic structure allows for precise control over molecular interactions with biological targets, making it an ideal candidate for designing molecules with improved pharmacokinetic profiles. Furthermore, the amino group can be modified to introduce additional functionalities or to enhance bioavailability through targeted delivery systems.

In terms of synthesis, this compound can be prepared via a variety of methods including ring-closing metathesis and traditional organic transformations. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of this compound, which is critical for its use in chiral resolution studies and enantioselective reactions.

The methyl ester group also serves as a protecting group during synthetic processes, allowing for selective deprotection at specific stages of molecule construction. This feature makes it particularly useful in multi-step synthesis workflows where precise control over functional group reactivity is essential.

Moreover, this compound has shown potential in materials science applications due to its ability to form stable crystalline structures under certain conditions. Researchers have investigated its use as a precursor for advanced materials such as high-performance polymers or optoelectronic devices.

In conclusion, Bicyclo[2.2.1]heptane-2-carboxylic acid, 5-amino-, methyl ester, (1R,2R,4R)-rel- is a multifaceted organic compound with significant implications across diverse fields of chemistry and pharmacology. Its unique structural features and functional groups make it an invaluable tool for advancing scientific research and industrial applications.

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